[3H]robalzotan, also known as NAD-299 or AZD-7371, is a selective antagonist of the 5-HT1A receptor, primarily involved in modulating serotonin release in the central nervous system. Initially developed by AstraZeneca as a potential antidepressant, its research trajectory has included applications for irritable bowel syndrome and other gastrointestinal disorders, although these were ultimately discontinued due to insufficient efficacy in clinical trials. The compound has garnered interest in scientific research for its role in understanding serotonin receptor dynamics and their implications for mood regulation and gastrointestinal function .
[3H]robalzotan is classified under the category of psychoactive drugs, specifically as a serotonin antagonist. Its chemical structure is characterized by the presence of a fluorinated benzopyran derivative, which contributes to its pharmacological properties. The compound's IUPAC name is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-6-tritio-3,4-dihydro-2H-chromene-5-carboxamide, with a molecular formula of C18H23FN2O2 and a molar mass of approximately 320.4 g/mol .
The synthesis of [3H]robalzotan involves multiple complex steps:
The molecular structure of [3H]robalzotan features a complex arrangement that includes:
This structural complexity contributes to its selective interaction with serotonin receptors, influencing its pharmacological activity .
[3H]robalzotan participates in various chemical reactions:
The mechanism of action for [3H]robalzotan involves its role as a selective antagonist at the 5-HT1A receptor. By blocking this receptor, it reverses autoreceptor-mediated inhibition of serotonin release induced by selective serotonin reuptake inhibitors. This action potentially increases serotonin levels in the synaptic cleft, which can have therapeutic implications for mood disorders and other conditions related to serotonin dysregulation .
Relevant data from studies indicate that [3H]robalzotan maintains structural integrity during standard laboratory manipulations but should be handled with care due to its pharmacological activity .
[3H]robalzotan has several scientific applications:
While it has not reached widespread clinical application, its synthesis and reactions provide valuable insights for future drug development efforts targeting similar pathways .
Robalzotan (NAD-299) was developed as a high-affinity, selective 5-HT₁₀ receptor antagonist to address limitations of earlier compounds like WAY-100635. While WAY-100635 was initially hailed as a selective 5-HT₁₀ antagonist, subsequent studies revealed potent agonist activity at dopamine D₄ receptors, complicating data interpretation in serotonergic research [6]. Robalzotan emerged with a Ki value of 0.6 nM for 5-HT₁₀ receptors and >100-fold selectivity over dopamine, adrenergic, and other serotonin receptors, making it a superior candidate for targeted studies [3]. The tritiation ([³H] labeling) of robalzotan enabled quantitative autoradiography and in vitro binding assays, providing spatial resolution for receptor distribution analysis. This radiolabeling was motivated by the need to:
Table 1: Key Radioligands for 5-HT₁₀ Receptor Research
| Compound | Affinity (Ki, nM) | Selectivity Limitations | Primary Research Use |
|---|---|---|---|
| [³H]Robalzotan | 0.6 | Minimal off-target binding | Quantitative autoradiography, occupancy studies |
| [¹¹C]WAY-100635 | 1.1 | D₄ receptor agonism | PET imaging (human and primate) |
| 8-OH-DPAT | 2–5 | 5-HT₇ receptor affinity | Agonist functional assays |
[³H]Robalzotan has been instrumental in elucidating 5-HT₁₀ receptor dynamics in emotional and cognitive processing. Key applications include:
Receptor Occupancy Quantification
In PET studies using cynomolgus monkeys, intravenous robalzotan (10–100 μg/kg) demonstrated dose-dependent 5-HT₁₀ occupancy in the cortex (45–78%), hippocampus (52–81%), and dorsal raphe nucleus (60–83%). Saturation occurred at 100 μg/kg, achieving 70–80% occupancy across regions—a critical benchmark for therapeutic dosing predictions [3]. The hyperbolic relationship between plasma concentration and occupancy (r = 0.98) followed Langmuir kinetics, described by:
Occupancy = \frac{[D] \cdot O_{\text{max}}}{K_d + [D]} where [D] = free drug concentration and K_d = dissociation constant.
Mechanistic Insights in Disease Models
Table 2: Robalzotan-Induced 5-HT₁₀ Receptor Occupancy in Primates
| Dose (μg/kg IV) | Prefrontal Cortex | Hippocampus | Dorsal Raphe |
|---|---|---|---|
| 10 | 45 ± 6% | 52 ± 5% | 60 ± 7% |
| 20 | 58 ± 4% | 67 ± 6% | 71 ± 5% |
| 100 | 78 ± 3% | 81 ± 4% | 83 ± 5% |
Data derived from PET studies with [carbonyl-¹¹C]WAY-100635 [3]
Despite its utility, [³H]robalzotan faces unresolved challenges:
Technical Limitations
Unaddressed Biological Questions
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2